molecular formula C13H8N4O4S B2522797 N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-94-7

N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2522797
CAS No.: 851943-94-7
M. Wt: 316.29
InChI Key: XEONHGQSHSFPEY-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H8N4O4S and its molecular weight is 316.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has shown the synthesis of pyrimidine derivatives clubbed with thiazolidinone, exhibiting significant antimicrobial and anticancer activities. These compounds were tested against various bacterial and fungal strains, as well as the HeLa cervical cancer cell line, showing promising results. Some derivatives were found to be more potent than the standard drug, Doxorubicin, highlighting their potential as anticancer agents (Verma & Verma, 2022).

Antifungal and Antioxidant Properties

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin has indicated high levels of fungicidal activity in fungal growth assays. This suggests their potential use as systemic fungicides (Huppatz, 1985). Additionally, some newly synthesized thiazolo[3,2-a]pyridines and related compounds have shown antifungal tests, expanding the potential applications of these compounds in addressing fungal infections (al-Thebeiti, 2000).

Antidiabetic Screening

N-substituted derivatives of dihydropyrimidine have been synthesized and characterized, showing significant in vitro antidiabetic activity using the α-amylase inhibition assay. This highlights the potential of these compounds in the development of antidiabetic therapies (Lalpara et al., 2021).

Anti-inflammatory and QSAR Analysis

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in various tests. QSAR analysis of these compounds has provided insights into the structural requirements for anti-inflammatory activity, indicating the importance of electron-withdrawing groups for enhanced potency (Sawant, Bansode, & Wadekar, 2012).

Future Directions

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(3-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(15-8-2-1-3-9(6-8)17(20)21)10-7-14-13-16(12(10)19)4-5-22-13/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEONHGQSHSFPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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